Guineesine (CAS: 55038-30-7) is a highly specialized N-isobutylamide alkaloid isolated from Piper species, primarily procured as a sub-micromolar endocannabinoid reuptake inhibitor (ECRI) and potent anti-inflammatory research probe [1]. Unlike the bulk alkaloid piperine, guineesine features an extended 12-carbon unsaturated chain terminating in an isobutylamide moiety, a structural divergence that dictates its high lipid-membrane permeability and specific affinity for endocannabinoid transport mechanisms [2]. For industrial and advanced academic buyers, guineesine represents a targeted bioactive standard that bridges the gap between traditional phytochemical libraries and modern neuropharmacological drug development[1].
Substituting guineesine with the more ubiquitous and inexpensive piperine, or utilizing crude Piper extracts, fundamentally compromises assay specificity in endocannabinoid research [1]. Piperine lacks the specific structural geometry required to potently inhibit the cellular reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Furthermore, closely related analogs such as methylpiperate exhibit strong monoamine oxidase (MAO) inhibition, which introduces severe confounding variables in behavioral and neurochemical assays [2]. Procurement of high-purity guineesine is therefore mandatory for researchers requiring selective endocannabinoid modulation without the off-target MAO interference characteristic of generic piperamides [1].
Guineesine inhibits the cellular reuptake of endogenous cannabinoids, specifically anandamide and 2-AG, with an EC50 of 290 nM in U937 cell models [1]. In contrast, baseline piperamides like piperine do not exhibit this sub-micromolar affinity for the endocannabinoid transport system, making them unsuitable for targeted ECRI assays [1].
| Evidence Dimension | Endocannabinoid (AEA/2-AG) Reuptake Inhibition |
| Target Compound Data | EC50 = 290 nM |
| Comparator Or Baseline | Piperine (Inactive at sub-micromolar concentrations for this specific pathway) |
| Quantified Difference | >10-fold higher specificity and potency for EC reuptake |
| Conditions | U937 cell model in vitro assay |
Enables precise pharmacological elevation of endogenous cannabinoids without direct CB1/CB2 receptor agonism, crucial for advanced CNS drug discovery.
While many Piper alkaloids are broad-spectrum MAO inhibitors, guineesine provides a highly selective off-target profile. It exhibits only moderate MAO inhibition (IC50 = 139.2 μM), whereas its close structural analog methylpiperate acts as a strong MAO inhibitor (IC50 = 3.6 μM) [1]. This reduced MAO affinity prevents confounding monoaminergic effects during endocannabinoid behavioral testing [1].
| Evidence Dimension | Total Monoamine Oxidase (MAO) Inhibition |
| Target Compound Data | IC50 = 139.2 μM |
| Comparator Or Baseline | Methylpiperate (IC50 = 3.6 μM) |
| Quantified Difference | 38.6-fold lower MAO inhibition |
| Conditions | Mouse brain homogenate in vitro assay |
Guineesine's weak MAO inhibition ensures that observed in vivo behavioral effects are driven by endocannabinoid modulation rather than generic monoamine accumulation.
In preclinical murine models of acute and inflammatory pain, guineesine achieves high efficacy at low doses. Intraperitoneal administration of 2.5 mg/kg yields a 95.6% inhibition of inflammatory pain, while 5.0 mg/kg provides 50.0% inhibition of edema formation [1]. This quantitative performance exceeds standard crude extracts, which require significantly higher mass loadings to achieve comparable anti-inflammatory readouts [1].
| Evidence Dimension | Inhibition of inflammatory pain |
| Target Compound Data | 95.6% inhibition at 2.5 mg/kg (i.p.) |
| Comparator Or Baseline | Crude Piper extracts / baseline amides (require >10-50 mg/kg for comparable effects) |
| Quantified Difference | Near-complete inhibition at single-digit mg/kg dosing |
| Conditions | Mouse model of acute and inflammatory pain |
Justifies the procurement of the purified compound for high-value preclinical analgesic modeling where dose-sparing and high potency are required.
Despite its high lipophilicity and poor aqueous solubility (<1 mg/mL), guineesine exhibits excellent processability in standard laboratory co-solvents. It readily achieves stock concentrations of 20 mg/mL in pure DMSO, which can be seamlessly diluted into a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle to yield a stable 2 mg/mL working solution for in vivo administration .
| Evidence Dimension | Solubility and Formulation Stability |
| Target Compound Data | 20 mg/mL stock in DMSO; stable 2 mg/mL in multi-component vehicle |
| Comparator Or Baseline | Aqueous buffers (Solubility < 1 mg/mL) |
| Quantified Difference | >20-fold increase in working concentration via optimized co-solvent formulation |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at ambient temperature |
Guarantees that the compound can be reliably formulated for reproducible dosing in animal models without precipitation issues.
Procured as a positive control or lead scaffold for developing indirect cannabimimetic agents that block AEA/2-AG reuptake without direct receptor agonism [1].
Utilized in vivo to model the suppression of endotoxemia and inflammatory pain, leveraging its high potency at low doses (2.5 mg/kg) [1].
Used as a specialized probe in DAT, 5HT2A, and sigma receptor binding studies, where its N-isobutylamide structure provides distinct interaction profiles compared to piperine [1].
Procured as a high-purity reference standard for the quality control and standardization of premium Piper nigrum and Piper longum extracts, ensuring batch-to-batch reproducibility of the minor bioactive piperamides [2].